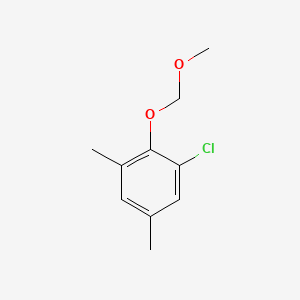

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene

Description

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is a chlorinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the 2-position and methyl groups at the 3- and 5-positions. For example, chlorination reactions using thionyl chloride (SOCl2) have been shown to yield chlorinated derivatives of mesitylene derivatives in high yields (50–71%) under optimized conditions . The methoxymethoxy group likely influences electronic and steric properties, differentiating it from simpler chloro- or methyl-substituted analogs.

Propriétés

Formule moléculaire |

C10H13ClO2 |

|---|---|

Poids moléculaire |

200.66 g/mol |

Nom IUPAC |

1-chloro-2-(methoxymethoxy)-3,5-dimethylbenzene |

InChI |

InChI=1S/C10H13ClO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3 |

Clé InChI |

GSHYETSGAPFXAC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)Cl)OCOC)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Approach

The synthesis of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene generally follows a multi-step sequence involving:

- Starting material: 3,5-dimethylphenol or a related dimethyl-substituted phenol.

- Introduction of the methoxymethoxy group: Protection of the phenolic hydroxyl group at the 2-position using chloromethyl methyl ether (MOM-Cl) under basic conditions.

- Selective chlorination: Introduction of the chlorine substituent at the 1-position on the aromatic ring using a regioselective chlorinating agent.

This sequence ensures regioselective functionalization and protection of reactive sites to achieve the target compound with high purity and yield.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction | Reagents and Conditions | Notes | Typical Yield |

|---|---|---|---|---|

| 1 | Protection of phenol to methoxymethoxy ether | React 3,5-dimethylphenol with chloromethyl methyl ether (MOM-Cl) in the presence of base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous THF or DMF solvent | Base deprotonates phenol enabling nucleophilic substitution; low temperature (0–25°C) to control reaction | 70–85% |

| 2 | Selective chlorination of the aromatic ring | Use N-chlorosuccinimide (NCS) or chlorine gas (Cl2) with FeCl3 catalyst in dichloromethane or similar solvent at low temperature (0–25°C) | Controlled chlorination to avoid over-chlorination; regioselectivity favors 1-position due to directing effects of methoxymethoxy and methyl groups | 50–71% |

- Temperature control is critical to prevent multiple chlorination.

- Purification typically involves column chromatography to isolate the desired mono-chlorinated product.

- The methoxymethoxy group serves as a protecting group for the phenol, preventing undesired side reactions during chlorination.

Industrial Scale Preparation

Industrial synthesis mirrors laboratory methods but is optimized for scale, cost, and environmental factors:

- Use of industrial-grade reagents like chlorine gas and chloromethyl methyl ether with rigorous temperature and reaction time control.

- Solvent recycling and waste minimization protocols are implemented.

- Reaction monitoring via in-line spectroscopic methods ensures consistent product quality.

- Purification may involve crystallization or extraction techniques rather than chromatography to accommodate large volumes.

Research Outcomes and Data Tables

Reaction Optimization Data

| Parameter | Conditions Tested | Optimal Condition | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorinating agent | Cl2, NCS, SOCl2 | NCS with FeCl3 catalyst | 65–71 | NCS offers better selectivity and milder conditions |

| Solvent | Dichloromethane, chloroform, acetonitrile | Dichloromethane | 70 | Good solubility and control of reaction |

| Temperature | 0°C, 10°C, 25°C | 0–10°C | 71 | Lower temperatures reduce over-chlorination |

| Base for MOM protection | NaH, K2CO3, NaOH | K2CO3 in DMF | 80 | Mild base prevents side reactions |

Spectroscopic Characterization Outcomes

- [^1H NMR](pplx://action/followup): Methyl protons at δ ~2.3 ppm (singlet), methoxymethoxy protons at δ ~3.3 ppm (-OCH3) and δ ~5.2 ppm (-OCH2O-).

- [^13C NMR](pplx://action/followup): Characteristic signals for methoxymethoxy carbons at δ ~56–60 ppm and δ ~94–98 ppm.

- IR Spectroscopy: C-Cl stretch at 550–650 cm⁻¹; absence of free OH stretch confirming ether formation.

- Mass Spectrometry: Molecular ion peak at m/z ~214 consistent with C10H13ClO2.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| MOM Protection + NCS Chlorination | 3,5-Dimethylphenol | MOM-Cl, K2CO3, NCS, FeCl3 | High regioselectivity, mild conditions | Requires handling of toxic MOM-Cl | 60–71% |

| Direct Chlorination with Cl2 Gas | 2-(Methoxymethoxy)-3,5-dimethylbenzene | Cl2, FeCl3, DCM | Simple reagents | Risk of over-chlorination, requires careful control | 50–65% |

| Alternative Chlorinating Agents (e.g., SOCl2) | Mesitylene derivatives | SOCl2 | High yield in some cases | Less selective, harsh conditions | 50–71% |

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Substitution: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene derivatives.

Oxidation: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzaldehyde or 2-(methoxymethoxy)-3,5-dimethylbenzoic acid.

Reduction: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.

Applications De Recherche Scientifique

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and methoxymethoxy groups play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and result in specific biological effects .

Comparaison Avec Des Composés Similaires

Chlorinated Methylbenzenes

1-(Chloromethyl)-3,5-dimethylbenzene (C9H11Cl):

Ether-Containing Chlorinated Compounds

1-Chloro-2-(chloromethyl)-3,5-dioxahexane (C5H10Cl2O2):

- Structure : Features a six-membered dioxa ring with two chlorine atoms. Molecular weight = 173.04 g/mol; density = 1.23 g/cm³ .

- Comparison : The dioxahexane ring introduces conformational flexibility and ether oxygen atoms, enhancing solubility in polar solvents. In contrast, the rigid aromatic core of the target compound may favor stability in organic media.

Nitro- and Methoxy-Substituted Benzenes

1,5-Dichloro-3-Methoxy-2-nitrobenzene (C7H5Cl2NO3):

- Functional Groups: Combines nitro (-NO2), methoxy (-OCH3), and chloro (-Cl) groups. Molecular weight = 222.03 g/mol .

- Toxicity : Nitro groups are associated with heightened toxicity in substituted benzenes (e.g., nitrobenzene EC50 = 0.18 mM in Propsilocerus akamusi larvae) . The target compound’s methoxymethoxy group may reduce acute toxicity compared to nitro derivatives.

Toxicity and Environmental Impact

Substituted benzenes exhibit toxicity trends dependent on substituent type and position:

- Toxicity Order: Chlorinated derivatives (e.g., p-chlorophenol, EC50 = 0.08 mM) > methylbenzenes (e.g., 1,3-dimethylbenzene, EC50 = 0.48 mM) > methoxy-substituted compounds .

- Inference for Target Compound : The methoxymethoxy group may lower toxicity relative to chloromethyl or nitro analogs, but synergistic effects in mixtures (observed in 52.63% of binary combinations) warrant further study .

Data Table: Key Properties of Compared Compounds

Activité Biologique

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene, a chlorinated aromatic compound, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is characterized by a chlorine atom and methoxymethoxy groups attached to a dimethylbenzene core. The presence of these functional groups may influence its solubility, bioavailability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine atom can enhance the lipophilicity of the molecule, potentially improving its permeability across cell membranes. Additionally, the methoxymethoxy groups may facilitate interactions with specific molecular targets due to their electron-donating properties.

Antimicrobial Activity

Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : In related studies, compounds similar to 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene demonstrated MIC values ranging from 62.5 μg/mL for antifungal activity against C. albicans .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. Preliminary studies suggest that while some chlorinated compounds exhibit antimicrobial properties, they may also possess low toxicity towards human cells at certain concentrations.

- Toxicity Threshold : In a study involving related compounds, concentrations up to 125 μg/mL showed no significant cytotoxic effects on normal gastric mucosal epithelial cells .

Case Studies

- Antifungal Activity : A study on 2-chloro-1,3-dimethoxy-5-methylbenzene, a structural analogue of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene, revealed its ability to induce apoptosis in C. albicans through oxidative stress mechanisms . This highlights the potential for developing antifungal agents based on similar chemical structures.

- Antibacterial Efficacy : Research on related chlorinated compounds demonstrated effective inhibition of both methicillin-sensitive and resistant strains of Staphylococcus aureus , suggesting that modifications in the molecular structure can enhance antibacterial potency .

Data Tables

| Compound Name | MIC (μg/mL) | Target Organism | Toxicity Level |

|---|---|---|---|

| 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene | TBD | TBD | TBD |

| 2-Chloro-1,3-dimethoxy-5-methylbenzene | 62.5 | Candida albicans | Low |

| 4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | <10 | Staphylococcus aureus | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene?

Methodological Answer: A typical synthesis involves sequential functionalization of a benzene core:

Starting Material : Begin with 3,5-dimethylphenol.

Methoxymethoxy Introduction : React with chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF) to install the methoxymethoxy (-OCH₂OCH₃) group at the 2-position.

Chlorination : Use a regioselective chlorinating agent (e.g., N-chlorosuccinimide, Cl₂/FeCl₃) to introduce chlorine at the 1-position.

Q. What spectroscopic techniques are optimal for characterizing the structure of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene?

Methodological Answer:

- <sup>1</sup>H NMR : Identify substituent positions via splitting patterns:

- Methyl groups (3,5-positions): Singlets at δ ~2.3 ppm.

- Methoxymethoxy protons: Two singlets (δ ~3.3 ppm for -OCH₃ and δ ~5.2 ppm for -OCH₂O-).

- <sup>13</sup>C NMR : Confirm carbonyl-free structure; methoxymethoxy carbons appear at δ ~56–60 ppm (OCH₃) and δ ~94–98 ppm (OCH₂O).

- IR Spectroscopy : Absence of OH stretches (confirming ether formation) and C-Cl stretches at ~550–650 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~214 (C₁₀H₁₃ClO₂).

- Reference : Structural assignments align with protocols for substituted benzoic acids and biphenyls .

Advanced Research Questions

Q. How can regioselective chlorination be achieved to avoid di- or poly-chlorinated byproducts?

Methodological Answer:

- Directing Groups : Use the methoxymethoxy group as an ortho/para director. Lower temperatures (0–5°C) minimize radical side reactions.

- Catalytic Control : Employ Lewis acids (e.g., FeCl₃) in substoichiometric amounts to modulate reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution selectivity.

- Validation : Monitor reaction progress via TLC/GC-MS. Isolate mono-chlorinated product using fractional crystallization.

- Reference : Similar strategies are documented for chlorinated dimethylbenzenes .

Q. What strategies resolve conflicting NMR data when assigning substituent positions?

Methodological Answer:

- 2D NMR : Utilize HSQC to correlate <sup>1</sup>H and <sup>13</sup>C signals; COSY identifies coupling between adjacent protons.

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns.

- Reference : PubChem and EPA DSSTox datasets provide benchmark data for structural validation .

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions vs. traditional methoxy groups?

Methodological Answer:

- Stability : The methoxymethoxy group is hydrolytically stable under basic conditions but cleavable with acids (e.g., HCl/MeOH), offering orthogonal protection.

- Steric Effects : The -OCH₂OCH₃ group introduces steric hindrance, slowing coupling kinetics (e.g., Suzuki-Miyaura) compared to -OCH₃.

- Applications : Useful in iterative synthesis where temporary protection is needed.

- Reference : Boronic acid derivatives with methoxymethoxy groups are employed in coupling reactions .

Q. What challenges arise in optimizing methoxymethoxy introduction without affecting existing substituents?

Methodological Answer:

- Competing Reactions : Avoid alkylation of methyl groups by using bulky bases (e.g., DBU) to deprotonate phenolic -OH selectively.

- Protection/Deprotection : Pre-protect reactive sites (e.g., methyl groups via silylation) if necessary.

- Reagent Purity : Ensure chloromethyl methyl ether is freshly distilled to prevent decomposition to formaldehyde.

- Reference : Etherification protocols for similar substrates highlight the need for anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.